trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol
Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, (1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol, is 1S/C10H10F2O2/c11-6-1-3-9(7(12)5-6)14-10-4-2-8(10)13/h1-2,4-5,12H,3,6-7H2/t8-,10-/m1/s1 . This can provide some insight into the molecular structure of Trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol.Scientific Research Applications
Conformational Analysis and Peptide Synthesis
A study by Tkachenko et al. (2014) highlighted the use of a monofluoro-substituted amino acid as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This research involved the synthesis of aromatic cis and trans isomers of 1-amino-3-(4-fluorophenyl)cyclobutanecarboxylic acid, which were then incorporated into the antimicrobial peptide gramicidin S. The study demonstrated the compound's compatibility with solid-phase peptide synthesis protocols and its ability to maintain peptide conformation without disruption (Tkachenko et al., 2014).
Stereochemistry and Synthesis
Lasa et al. (2005) completed the synthesis of all stereoisomers of 1-amino-2-phenylcyclobutanecarboxylic acid (c4Phe), providing insights into the stereochemical aspects of cyclobutane analogues of phenylalanine. This work laid the groundwork for further research into the incorporation of these compounds into peptides, potentially impacting drug design and development (Lasa, López, & Cativiela, 2005).
Molecular Structure and X-ray Diffraction
Research by Reisner et al. (1983) on the structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and its fluorinated analogs used X-ray diffraction methods. This study provided valuable data on the puckering of the cyclobutane ring and the spatial arrangement of substituents, contributing to a deeper understanding of the compound's structural characteristics (Reisner, Korp, Bernal, & Fuchs, 1983).
Clinical Applications and PET Imaging
A phase IIa clinical trial conducted by Inoue et al. (2014) investigated the use of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC) in PET imaging for patients with metastatic prostate cancer. The study demonstrated the compound's safety and potential in delineating primary prostate lesions and metastatic sites, offering a promising tool for cancer diagnosis and management (Inoue et al., 2014).
Properties
IUPAC Name |
(1R,2R)-2-[2-(4-fluorophenyl)ethylamino]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-10-3-1-9(2-4-10)7-8-14-11-5-6-12(11)15/h1-4,11-12,14-15H,5-8H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSBBIJYVHJQSZ-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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